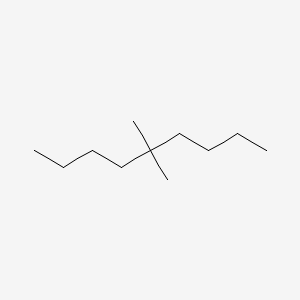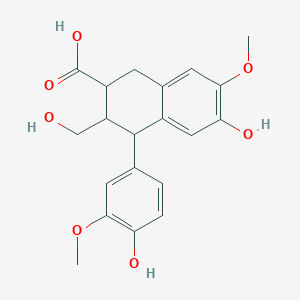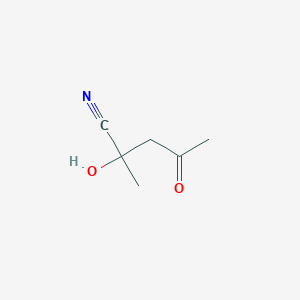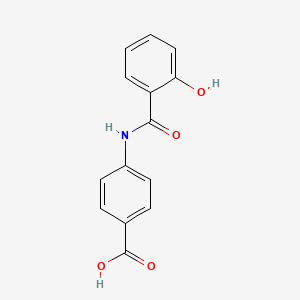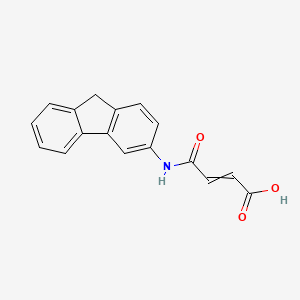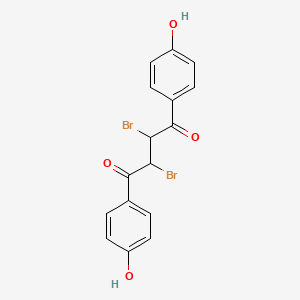![molecular formula C11H14O B14734604 1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 5471-86-3](/img/structure/B14734604.png)
1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene, also known as 1-Methyl-4-(2-methyl-2-propen-1-yl)benzene, is an organic compound with the molecular formula C11H14. This compound is characterized by a benzene ring substituted with a methyl group and an allyl ether group. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including the fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene can be synthesized through several methods. One common route involves the alkylation of 4-methylphenol (p-cresol) with 2-methylpropene in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the allyl ether group to a saturated ether using hydrogen gas and a metal catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of saturated ethers
Substitution: Formation of halogenated or nitrated derivatives
Applications De Recherche Scientifique
1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the fragrance industry for the synthesis of aromatic compounds.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s allyl ether group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and antioxidant activities .
Comparaison Avec Des Composés Similaires
1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene can be compared with other similar compounds, such as:
Benzene, (2-methyl-1-propenyl)-: Similar structure but lacks the ether linkage.
2-Methyl-3-(4-methylphenyl)-1-propene: Similar structure with a different substitution pattern on the benzene ring.
4-(2-Methylallyl)toluene: Similar structure with a different functional group.
These comparisons highlight the unique presence of the allyl ether group in this compound, which contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
5471-86-3 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-methyl-4-(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C11H14O/c1-9(2)8-12-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 |
Clé InChI |
DASHSMQYVMTAHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


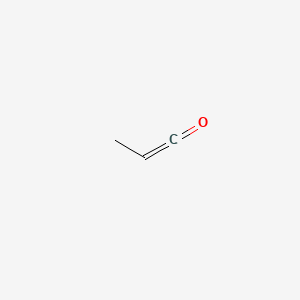

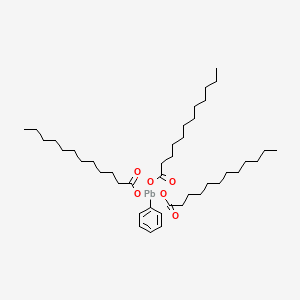
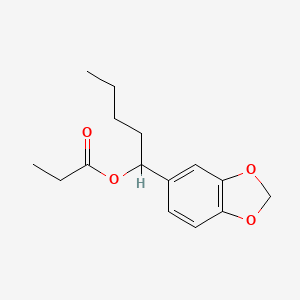
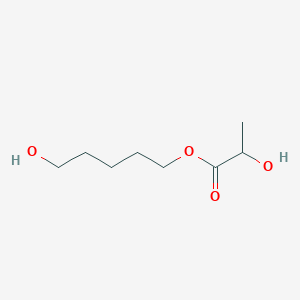
![[2-[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B14734567.png)

